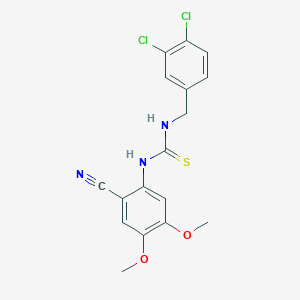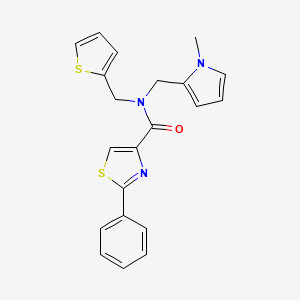![molecular formula C14H13ClN4OS B2558903 N-(6-Chlor-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazol-3-carboxamid CAS No. 1170779-76-6](/img/structure/B2558903.png)
N-(6-Chlor-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Stoffe, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Analgetische Aktivität
Einige Thiazolderivate haben signifikante analgetische Aktivitäten gezeigt . Analgetika sind Medikamente, die zur Schmerzlinderung eingesetzt werden. Sie wirken, indem sie Schmerzsignale zum Gehirn blockieren oder die Interpretation der Signale durch das Gehirn stören .
Entzündungshemmende Aktivität
Thiazolderivate wurden bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt . Entzündungshemmende Medikamente sind Medikamente, die entwickelt wurden, um Entzündungen im Körper zu kontrollieren oder zu unterdrücken.
Antibakterielle Aktivität
Es wurde festgestellt, dass Thiazolderivate antimikrobielle Eigenschaften besitzen . Antimikrobielle Substanzen bieten einen Schutz gegen schädliche Mikroorganismen wie Bakterien, Viren, Pilze und Parasiten.
Antifungal Aktivität
Thiazolderivate wurden auch bei der Entwicklung von Antimykotika eingesetzt . Antimykotika sind Medikamente, die das Wachstum von Hefen und anderen Pilzorganismen begrenzen oder verhindern.
Antivirale Aktivität
Thiazolderivate haben sich bei der Entwicklung von antiviralen Medikamenten als vielversprechend erwiesen . Antivirale Medikamente sind eine Art von Medikamenten, die speziell zur Behandlung von Virusinfektionen eingesetzt werden.
Antiepileptische Aktivität
Thiazolderivate wurden auf ihre antikonvulsive und neurotoxische Aktivität untersucht . Antikonvulsiva sind eine vielfältige Gruppe pharmakologischer Wirkstoffe, die zur Behandlung von epileptischen Anfällen eingesetzt werden.
Antitumor-Aktivität
Es wurde festgestellt, dass Thiazolderivate Antitumor- oder zytotoxische Arzneimittelmoleküle mit geringeren Nebenwirkungen haben . Diese werden zur Behandlung von Krebs eingesetzt, da sie das Zellwachstum und die Zellvermehrung hemmen.
Wirkmechanismus
Target of Action
The primary target of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can effectively reduce these symptoms .
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These compounds have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-3-19-5-4-10(18-19)13(20)17-14-16-12-8(2)6-9(15)7-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKHEWGJLNLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)
![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide](/img/structure/B2558821.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
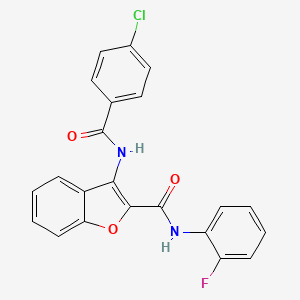
![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)
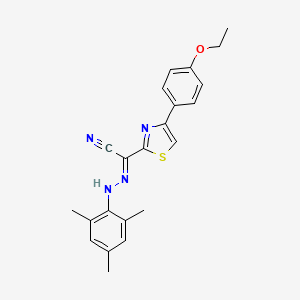
![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)
![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)
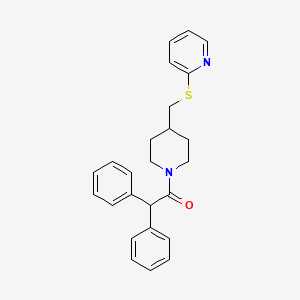
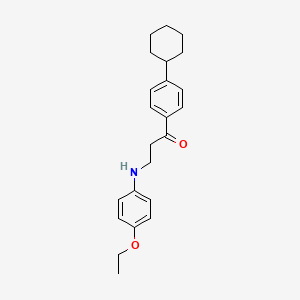
![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)
